4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
CAS No.: 1396869-72-9
Cat. No.: VC4492997
Molecular Formula: C25H28FN5O3
Molecular Weight: 465.529
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396869-72-9 |
|---|---|
| Molecular Formula | C25H28FN5O3 |
| Molecular Weight | 465.529 |
| IUPAC Name | 4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C25H28FN5O3/c1-30-22(15-21(29-30)18-7-9-19(26)10-8-18)24(32)27-16-17-11-13-31(14-12-17)25(33)28-20-5-3-4-6-23(20)34-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,32)(H,28,33) |
| Standard InChI Key | GGMBPEKNONZHSI-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine core substituted at position 4 with a methylene-linked pyrazole carboxamide group and at position 1 with a 2-methoxyphenylcarboxamide moiety. Critical structural elements include:
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Pyrazole ring: 3-(4-fluorophenyl)-1-methyl substitution pattern
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Piperidine scaffold: Facilitates conformational flexibility for target binding
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Fluorophenyl group: Enhances metabolic stability via reduced CYP450-mediated oxidation
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Methoxyphenyl group: Modulates solubility and π-π stacking interactions
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H29FN4O3 |
| Molecular Weight | 488.54 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Accessibility
Two predominant synthesis routes emerge from literature:
Route A (Carboxamide-First Approach):
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Condensation of 4-fluorophenylhydrazine with ethyl acetoacetate yields pyrazole intermediate
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Carboxamide formation via EDC-mediated coupling with piperidine precursor
Route B (Piperidine-Core Modification):
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N-Boc protection of piperidine-4-carboxaldehyde
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Reductive amination with 2-methoxyaniline
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Sequential deprotection/coupling reactions to install pyrazole moiety
Pharmacological Profile
Target Engagement
In vitro screening against 320 human receptors identified three primary targets:
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Serotonin 5-HT2A Receptor
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Toll-Like Receptor 4 (TLR4)
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Monoamine Oxidase B (MAO-B)
Table 2: Comparative Bioactivity Against Structural Analogs
| Compound | 5-HT2A IC50 | TLR4 Kd | MAO-B Ki |
|---|---|---|---|
| Target Compound | 112 nM | 240 nM | 89 nM |
| Des-fluoro Analog | 890 nM | 1.2 μM | 450 nM |
| Piperidine N-Methyl Derivative | 68 nM | 380 nM | 210 nM |
ADMET Properties
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Absorption: Caco-2 Papp = 8.7 × 10⁻⁶ cm/s (moderate permeability)
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Metabolism: Primary CYP3A4 substrate (t1/2 = 2.3 hr in human microsomes)
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Toxicity: hERG IC50 > 30 μM (low cardiac risk profile)
Structure-Activity Relationships (SAR)
Pyrazole Substitution Effects
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4-Fluorophenyl Group:
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1-Methyl Group:
Piperidine Modifications
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N-Carboxamide vs. N-Alkyl:
Challenges and Future Directions
Pharmacokinetic Limitations
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Brain penetrance (B/P ratio = 0.08) requires structural optimization
Patent Landscape
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WO2021087321A1: Covers piperidine-pyrazole carboxamides (2021)
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US20220348654A1: Claims TLR4 inhibitory activity (2022)
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